molecular formula C6H9NO B1265906 2,4,5-Trimethyloxazole CAS No. 20662-84-4

2,4,5-Trimethyloxazole

Cat. No. B1265906
CAS RN: 20662-84-4
M. Wt: 111.14 g/mol
InChI Key: ZRLDBDZSLLGDOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,4,5-Trimethyloxazole and related compounds like 2,5-dimethyl-4-ethyloxazole have been synthesized using the Dakin-West and Robinson-Gabriel reactions. Optimal synthesis conditions were determined for achieving high yields, with important factors including catalyst selection, reaction temperature, and reactant mole ratio. The total yield of 2,4,5-Trimethyloxazole reached 30.5%, demonstrating the efficiency of the selected synthesis process. The products were characterized by their roasted and fragrant aroma, indicating their potential for industrial applications in flavoring compounds (Hou Dan-dan, 2010).

Scientific Research Applications

  • Scientific Field: Food Analytical Methods
  • Summary of the Application: 2,4,5-Trimethyloxazole is an important volatile organic compound that is widely detected in food products such as wine, vinegar , coffee, cocoa, meat, and roasted peanuts . A colorimetric sensor array (CSA) made of porphyrins and pH indicator has been developed for analyzing the 2,4,5-trimethyloxazole in complex volatile organic compounds (VOCs) .
  • Methods of Application or Experimental Procedures: The study used density functional theory (DFT), time-dependent density functional theory (TDDFT), and UV spectral analysis to synthesize and optimize porphyrin complexes for discriminating 2,4,5-trimethyloxazole . The colorimetric dye of 5,10,15,20-tetrakis (4-fluorophenyl)-21H,23H-porphine zinc (TPP-Zn-F) was found to be specifically sensitive to 2,4,5-trimethyloxazole .
  • Results or Outcomes: The optimized porphyrin can resist the interference of complex VOCs, and the accuracy of characterization of 2,4,5-trimethyloxazole was improved . The CSA composed of TPP-Zn-F and two chemoselective dyes shows a great ability to identify the storage time of vinegar, and the rates of LDA and KNN algorithms to predict vinegar samples are 92.5% and 100%, respectively .

Safety And Hazards

2,4,5-Trimethyloxazole is classified as a flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation .

Future Directions

2,4,5-Trimethyloxazole is an important volatile organic compound that is widely detected in food products such as wine and vinegar. It has potential applications in the development of colorimetric sensor arrays for analyzing volatile organic compounds .

properties

IUPAC Name

2,4,5-trimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-4-5(2)8-6(3)7-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLDBDZSLLGDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022274
Record name 2,4,5-Trimethyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish liquid; Boiled beef aroma
Record name Trimethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

133.00 to 134.00 °C. @ 760.00 mm Hg
Record name Trimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name Trimethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.956-0.964
Record name Trimethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,4,5-Trimethyloxazole

CAS RN

20662-84-4
Record name Trimethyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20662-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4,5-Trimethyloxazole
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Record name 2,4,5-Trimethyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trimethyloxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4,5-TRIMETHYLOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B04PF51WXI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
264
Citations
H Lin, J Lin, Z Man, H Jin, FYH Kutsanedzie… - Food Analytical …, 2020 - Springer
2,4,5-Trimethyloxazole, an important volatile organic compound, is widely detected in food products such as wine and vinegar. The current study presents a colorimetric sensor array (…
Number of citations: 8 link.springer.com
S Marchand, J Almy, G De Revel - Journal of food science, 2011 - Wiley Online Library
A part of the “bouquet of wines” can be caused by the presence of odorous heterocycles produced by chemical reactions between S‐amino acids and α‐dicarbonyl compounds. Under …
Number of citations: 18 ift.onlinelibrary.wiley.com
CT Ho, GJ Hartman - Journal of Agricultural and Food Chemistry, 1982 - ACS Publications
2, 4, 5-Trimethyl-3-oxazoline and 2, 4, 5-trimethyloxazole were identified in the reaction mixture of dl-analine and 2, 3-butanedione. 2, 4, 5-Trimethyloxazole and 4, 5-dimethyloxazole …
Number of citations: 29 pubs.acs.org
JP Eiserich, C Macku, T Shibamoto - Journal of Agricultural and …, 1992 - ACS Publications
The microwave-induced volatile compounds formed from an L-cysteine/D-glucose Maillard model system at different pHs were evaluated for antioxidative activity using a newly …
Number of citations: 61 pubs.acs.org
H Keim, G de Revel, S Marchand… - Journal of agricultural …, 2002 - ACS Publications
Qualitative and quantitative analyses of N-heterocycle compounds were conducted by using a liquid−liquid extraction followed by additional chemical silica gel purification and injection …
Number of citations: 21 pubs.acs.org
Z Zhou, D Jian, M Gong, S Zhu, G Li, S Zhang… - Food Research …, 2020 - Elsevier
Zhenjiang aromatic vinegar (ZAV) is one of the most famous traditional Chinese cereal vinegars. The key aroma compounds in aged ZAV were characterized by gas chromatography-…
Number of citations: 36 www.sciencedirect.com
J Xi, TC Huang, CT Ho - Journal of agricultural and food chemistry, 1999 - ACS Publications
The reactions between 3-hydroxy-2-butanone and ammoniun sulfide at 25, 50, 75, 100, 125, and 150 C were studied. Four well-known flavor compounds, 2,4,5-trimethyloxazole, 2,4,5-…
Number of citations: 17 pubs.acs.org
HY Fu, CT Ho - Journal of Agricultural and Food Chemistry, 1997 - ACS Publications
Volatile compounds formed from the reaction of 3-hydroxy-2-butanone/ammonium acetate at 25, 55 and 85 C were investigated. Six compounds were characterized by gas …
Number of citations: 15 pubs.acs.org
CW Chen, CT Ho - Journal of Agricultural and Food Chemistry, 1996 - ACS Publications
Conjugated five-membered heterocyclic compounds including 2-ethylfuran, 2-furfural, 2-acetylfuran, 5-(hydroxymethyl)-2-furfural (HMF), 2-ethylthiophene, 2-formylthiophene, 2-…
Number of citations: 10 pubs.acs.org
RH WILEY - The Journal of Organic Chemistry, 1947 - ACS Publications
In accordance with this mechanism three amino acids—alanine, leucine, and phenylaminoacetic acid—have been converted to oxazoles through the corre-sponding acetamido ketones…
Number of citations: 26 pubs.acs.org

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